Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate

Click Chemistry Bioconjugation Chemical Biology

Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1851931-98-0) is a 1,4-disubstituted 1,2,3-triazole featuring a methyl ester at the 4-position and an N1-linked but-3-yn-1-yl chain that terminates in a reactive alkyne. Suppliers report a molecular formula of C₈H₉N₃O₂ (MW 179.18 g/mol) and a typical purity of 95%.

Molecular Formula C8H9N3O2
Molecular Weight 179.179
CAS No. 1851931-98-0
Cat. No. B2748676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate
CAS1851931-98-0
Molecular FormulaC8H9N3O2
Molecular Weight179.179
Structural Identifiers
SMILESCOC(=O)C1=CN(N=N1)CCC#C
InChIInChI=1S/C8H9N3O2/c1-3-4-5-11-6-7(9-10-11)8(12)13-2/h1,6H,4-5H2,2H3
InChIKeyCHJJXHRSOVKEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1851931-98-0): Structural Identity and Core Properties for Procurement


Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1851931-98-0) is a 1,4-disubstituted 1,2,3-triazole featuring a methyl ester at the 4-position and an N1-linked but-3-yn-1-yl chain that terminates in a reactive alkyne . Suppliers report a molecular formula of C₈H₉N₃O₂ (MW 179.18 g/mol) and a typical purity of 95% . The compound belongs to the pharmacologically relevant 1,2,3-triazole class, which is widely employed as a bioisostere for amides and esters in medicinal chemistry and as a key intermediate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry .

Why Generic Substitution of Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate Can Compromise Project Outcomes


The N1-(but-3-yn-1-yl) chain is not a simple alkyl spacer; the terminal alkyne directly enables downstream click-functionalization with azide-bearing payloads (e.g., fluorophores, biotin, polymers, biomolecules), while the methyl ester at C4 serves as a handle for hydrolysis to the carboxylic acid or direct aminolysis . Replacing this compound with a close analog—such as the N1-unsubstituted, N1-methyl, or N1-propargyl variant—alters the distance between the triazole core and the click handle, modifies the lipophilicity and metabolic stability profile, and changes the steric and electronic environment of the triazole ring, potentially affecting reaction rates in CuAAC and the biological activity of derived conjugates. . The quantitative dimensions of these differences are detailed below.

Quantitative Differential Evidence Guide for Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate Versus Closest Analogs


Molecular Weight and Spacer Length Differentiation Versus N1-Methyl Analog (CAS 57362-82-0)

Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate (MW 179.18 g/mol) carries a but-3-yn-1-yl substituent that extends the distance from the triazole ring to the terminal alkyne by three additional methylene units compared to the N1-methyl analog (MW 141.13 g/mol) . This increased molecular weight and spacer length directly impact the physicochemical properties and steric accessibility of the terminal alkyne for CuAAC reactions.

Click Chemistry Bioconjugation Chemical Biology

Alkyne Presence and Click-Reactivity Differentiation Versus N1-Methyl Analog (CAS 57362-82-0)

The target compound features a terminal alkyne enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), the most widely used bioorthogonal ligation reaction. The N1-methyl analog completely lacks this functionality and cannot participate in click chemistry, making it unsuitable for applications requiring modular assembly of triazole-linked conjugates .

Click Chemistry CuAAC Bioconjugation

Purity Specification: Target Compound vs. N1-Methyl Analog

Commercially, the target compound is supplied at 95% purity by Fluorochem and Chemenu, while the common N1-methyl analog (CAS 57362-82-0) is also available at 95–97% purity . The purity levels are comparable, meaning no significant quality advantage is evident from vendor datasheets alone.

Quality Control Assay Development Chemical Biology

Reported Biological Activity: DNA Polymerase Inhibition Claim (Supporting Evidence Only)

One vendor description states that methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate inhibits DNA polymerase activity and prevents DNA synthesis, with reported efficacy in cervical cancer and acute lymphoblastic leukemia models . No primary research publication was identified to validate this claim with quantitative IC₅₀ values, and no comparative data against the N1-methyl analog are available.

Cancer Research Enzyme Inhibition DNA Replication

Best-Fit Application Scenarios for Methyl 1-(but-3-yn-1-yl)-1H-1,2,3-triazole-4-carboxylate Stemming from Differential Evidence


CuAAC-Mediated Bioconjugation and Chemical Probe Assembly

The terminal alkyne directly enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching azide-functionalized fluorophores, biotin tags, PEG chains, or biomolecules, while the methyl ester at C4 provides a handle for subsequent hydrolysis or amidation . The but-3-yn-1-yl spacer positions the triazole core further from the conjugation site compared to propargyl analogs, which can reduce steric hindrance around the triazole ring in the final conjugate.

Synthesis of 1,2,3-Triazole-4-carboxamide Libraries via Ester Aminolysis

The methyl ester can be directly converted to a diverse array of amides by reaction with primary or secondary amines under mild conditions, enabling rapid library generation for medicinal chemistry screening campaigns . The N1-alkynyl group remains available for parallel or subsequent click functionalization.

Exploratory Cancer Research Based on Vendor-Reported DNA Polymerase Inhibition

Based on supplier claims of DNA polymerase inhibition and efficacy in cervical cancer and acute lymphoblastic leukemia models , this compound may serve as a starting point for exploratory enzyme inhibition studies. However, users must independently validate these biological activities, as no peer-reviewed quantitative data are currently available in the public domain.

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